molecular formula C8H9BClNO2 B14068402 (4-Chloro-5-cyclopropylpyridin-3-yl)boronic acid

(4-Chloro-5-cyclopropylpyridin-3-yl)boronic acid

Cat. No.: B14068402
M. Wt: 197.43 g/mol
InChI Key: MGGJICOLUFLSOQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

(4-Chloro-5-cyclopropylpyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyridine ring.

Scientific Research Applications

(4-Chloro-5-cyclopropylpyridin-3-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-5-cyclopropylpyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling . The palladium catalyst facilitates the transfer of the organic group from the boron atom to the palladium center, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the pyridine ring.

Comparison with Similar Compounds

(4-Chloro-5-cyclopropylpyridin-3-yl)boronic acid can be compared with other boronic acids and boronate esters used in organic synthesis:

    Phenylboronic Acid: A widely used boronic acid in Suzuki-Miyaura coupling, known for its stability and ease of handling.

    (4-Bromo-5-cyclopropylpyridin-3-yl)boronic Acid: Similar to this compound but with a bromine substituent instead of chlorine, which may affect its reactivity and the conditions required for its reactions.

    (4-Methoxy-5-cyclopropylpyridin-3-yl)boronic Acid: Contains a methoxy group instead of chlorine, which can influence its electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct reactivity and selectivity in various chemical reactions.

Properties

Molecular Formula

C8H9BClNO2

Molecular Weight

197.43 g/mol

IUPAC Name

(4-chloro-5-cyclopropylpyridin-3-yl)boronic acid

InChI

InChI=1S/C8H9BClNO2/c10-8-6(5-1-2-5)3-11-4-7(8)9(12)13/h3-5,12-13H,1-2H2

InChI Key

MGGJICOLUFLSOQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=CC(=C1Cl)C2CC2)(O)O

Origin of Product

United States

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